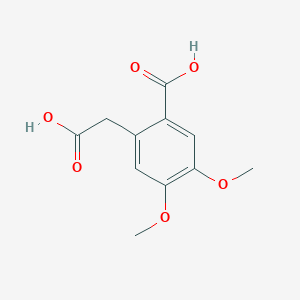![molecular formula C14H16N2O2S2 B1307240 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline CAS No. 7732-36-7](/img/structure/B1307240.png)
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline is an organic compound with the molecular formula C14H16N2O2S2 and a molecular weight of 308.42 g/mol . It is a yellow solid that is soluble in common organic solvents such as ethanol, methanol, and dichloromethane[2][2]. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline involves a multi-step process:
Step 1: 2-Amino-5-methoxybenzenethiol is reacted with a carbon nucleophile to form 2-(2-Methoxybenzenethiol)-5-methoxyaniline[][2].
Step 2: The intermediate product is then reacted with sodium sulfide to yield this compound[][2].
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques[2][2].
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break the disulfide bonds, forming thiol groups.
Substitution: The amino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of thiol-containing monomers.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research for the study of protein interactions and modifications.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized as a dye intermediate and in the synthesis of metal complexes and photosensitive compounds[][2].
Mecanismo De Acción
The mechanism of action of 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline involves its ability to form disulfide bonds, which can influence protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes. This interaction can affect various molecular pathways and cellular processes .
Comparación Con Compuestos Similares
- **2-[(2-Amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline
- **2-Amino-5-methoxybenzenethiol
- **2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline
Uniqueness: this compound is unique due to its specific combination of amino, methoxy, and dithio functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-[(2-amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEVTUVEXHHEPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396599 |
Source


|
| Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7732-36-7 |
Source


|
| Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)




![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)


![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B1307187.png)

![N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1307192.png)
